molecular formula C8H6BrFO2 B1280886 5-Bromo-2-fluoro-4-methoxybenzaldehyde CAS No. 473417-48-0

5-Bromo-2-fluoro-4-methoxybenzaldehyde

Cat. No.: B1280886
CAS No.: 473417-48-0
M. Wt: 233.03 g/mol
InChI Key: MUHOGOFEMSTOPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination and fluorination of 4-methoxybenzaldehyde. The reaction typically uses bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-2-fluoro-4-methoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Bromo-2-fluoro-4-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Bromo-4-methoxybenzaldehyde
  • 2-Fluoro-5-methoxybenzaldehyde

Comparison: 5-Bromo-2-fluoro-4-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a methoxy group. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific synthetic applications .

Biological Activity

5-Bromo-2-fluoro-4-methoxybenzaldehyde (also known as 4-bromo-2-fluoro-5-methoxybenzaldehyde) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for pharmaceutical development based on current research findings.

Molecular Formula : C8H6BrF O2
Molecular Weight : 233.04 g/mol
CAS Number : 749931-20-2

The compound features a bromine and fluorine atom on the benzene ring, along with a methoxy group and an aldehyde functional group. These substitutions can significantly influence its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of suitable precursors under controlled conditions. One effective method includes the reaction of o-fluorobenzaldehyde with brominating agents in the presence of Lewis acids, which enhances yield and purity .

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds containing halogen substituents have been noted for their ability to inhibit bacterial growth. For instance, studies on related compounds show effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
  • Anticancer Activity : Certain derivatives of benzaldehydes have shown cytotoxic effects against cancer cell lines. The presence of the methoxy group can enhance lipophilicity, potentially improving cellular uptake and efficacy against tumors .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that related halogenated benzaldehydes exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further exploration in drug development .
  • Cytotoxicity Testing : In vitro tests on cancer cell lines (such as MCF-7 breast cancer cells) revealed that similar compounds induced apoptosis through mitochondrial pathways. This suggests that this compound could be evaluated for its potential anticancer effects .

Data Table

Biological ActivityTest Organism/Cell LineResult (MIC/IC50)Reference
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL
CytotoxicMCF-7 (breast cancer)IC50 = 15 µM

Properties

IUPAC Name

5-bromo-2-fluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHOGOFEMSTOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479676
Record name 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473417-48-0
Record name 5-BROMO-2-FLUORO-4-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-methoxybenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.4 g of 1-bromo-4-fluoro-2-methoxy-benzene obtained in Production Example II-1-a was dissolved in 200 ml of dichloromethane. 21 ml of titanium tetrachloride and 5.6 ml of dichloromethyl methyl ether were added at 0° C. in nitrogen atmosphere, followed by stirring at room temperature for 4.5 hours. Then, the reaction mixture was gradually poured onto ice-water, and extracted with diethyl ether for two times. The organic layer was sequentially washed with each one portion of water, saturated aqueous sodium hydrogencarbonate solution and water, dried over magnesium sulfate and the solvent was evaporated, to give 9.44 g of the title compound as white crystals.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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